![molecular formula C16H15N3O3 B5656863 2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5656863.png)

2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" belongs to a class of chemicals known for their versatile applications in the field of polymer chemistry and medicinal chemistry. These compounds are of interest due to their unique chemical structures and properties, which make them suitable for a variety of chemical reactions and potential applications in creating novel materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of "2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" derivatives involves various strategies, including microwave-assisted synthesis, which is highly efficient for creating complex molecules. Notably, the Buchwald–Hartwig amination reaction plays a crucial role in constructing these compounds, showcasing the importance of palladium-catalyzed coupling reactions in modern synthetic chemistry (Sakram et al., 2018).

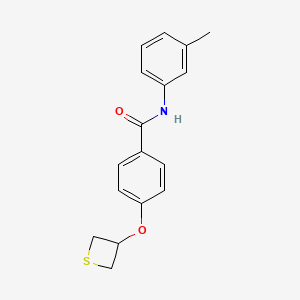

Molecular Structure Analysis

The molecular structure of these compounds, characterized by substituents such as nitro- or amino- groups, significantly influences their chemical behavior and properties. Techniques like steady state photolysis, fluorescence, and cyclic voltammetry have been employed to investigate the structure-efficiency relationships, providing insights into how molecular modifications can tailor the properties of these compounds for specific applications (Xiao et al., 2015).

Chemical Reactions and Properties

"2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" derivatives exhibit remarkable reactivity under various conditions, enabling their use in photoinitiating systems for polymerization reactions. Their ability to initiate polymerization under visible LED light highlights their potential in materials science, particularly in developing new photopolymeric materials (Xiao et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of these compounds are crucial for their practical applications. While specific studies on "2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" are limited, related research indicates that the incorporation of substituents like morpholine significantly affects these properties, influencing their suitability for various applications.

Chemical Properties Analysis

The chemical properties of these derivatives, including their reactivity and interaction with other substances, are key to their function as photoinitiators and potential drug candidates. The presence of amino and nitro substituents alters their electron distribution, affecting their reactivity in polymerization and other chemical reactions (Xiao et al., 2015).

Propiedades

IUPAC Name |

2-amino-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-19-15(20)11-3-1-2-10-13(18-6-8-22-9-7-18)5-4-12(14(10)11)16(19)21/h1-5H,6-9,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCLIPOMSILWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)

![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)

![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)

![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)

![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)

![2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)

![1-(cyclobutylcarbonyl)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5656846.png)

![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)

![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)

![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)